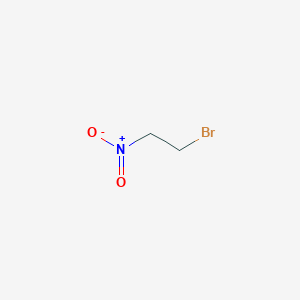

1-Bromo-2-nitroethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2-nitroethane is an organic compound with a molecular weight of 153.96 . . The IUPAC name for this compound is 1-bromo-2-nitroethane .

Molecular Structure Analysis

The InChI code for 1-Bromo-2-nitroethane is 1S/C2H4BrNO2/c3-1-2-4(5)6/h1-2H2 . This code provides a specific identifier for the molecular structure of the compound.Scientific Research Applications

Chemical Industry

1-Bromo-2-nitroethane is used in the chemical industry due to its high reactivity and oxidizing ability . The presence of the nitro group (-NO2) imparts unique chemical properties to 1-Bromo-2-nitroethane, including its high reactivity .

Explosives Industry

The compound is also used in the explosives industry . The nitro group (-NO2) in 1-Bromo-2-nitroethane is a functional group composed of a nitrogen atom bonded to two oxygen atoms, which gives it unique chemical properties, including its high reactivity and oxidizing ability .

Research and Development

1-Bromo-2-nitroethane is used in research and development due to its diverse applications in various industries . It is a colorless liquid with a distinctive odor, and it has gained significant attention due to its diverse applications .

Fuel Additive and Rocket Propellant

Nitroethane, a related compound, is utilized as a fuel additive and a precursor for rockets . Given the similar structure and properties, 1-Bromo-2-nitroethane could potentially have similar applications.

Solvent for Polymers

1-Bromo-2-nitroethane is a useful solvent for polymers such as polystyrene . It is especially useful for dissolving cyanoacrylate adhesives .

Synthesis of Other Compounds

1-Bromo-2-nitroethane can be used in the synthesis of other compounds. For example, it can be used in the synthesis of 1-Phenyl-2-Nitropropene (P2NP) from benzaldehyde .

Mechanism of Action

In nature, nitro compounds are produced by many groups of organisms, including bacteria, fungi, insects, and plants, as a defense mechanism . Some organisms express enzymes such as nitroalkane oxidases and nitronate monooxygenases, which are involved in the catabolism of nitroalkanes . These enzymes can convert nitro compounds into less toxic forms, thereby detoxifying them .

properties

IUPAC Name |

1-bromo-2-nitroethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO2/c3-1-2-4(5)6/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRJYFQJICTJLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-nitroethane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride](/img/structure/B2973330.png)

![5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2973334.png)

![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetonitrile](/img/structure/B2973337.png)

![6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2973345.png)

![3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2973348.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2973349.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride](/img/structure/B2973352.png)